(Prop-2-yn-1-yl)hydrazine

Übersicht

Beschreibung

(Prop-2-yn-1-yl)hydrazine, also known as propargyl hydrazine, is a chemical compound with the molecular formula C3H6N2. It is a nucleophilic hydrazine probe that features an alkyne group, making it useful in various chemical biology applications. This compound is particularly noted for its role in bioorthogonal chemistry, where it is used to capture protein-bound electrophiles in cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Prop-2-yn-1-yl)hydrazine can be synthesized through the reaction of propargyl bromide with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

Propargyl bromide+Hydrazine hydrate→this compound+Hydrobromic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: (Prop-2-yn-1-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Azides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted hydrazine derivatives

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Building Block in Synthesis

(Prop-2-yn-1-yl)hydrazine serves as a crucial building block in organic synthesis. It is utilized for the development of bioorthogonal probes that allow for specific labeling of biomolecules, facilitating studies in chemical biology and proteomics. Its unique alkyne functionality enables selective reactions with azides, leading to the formation of triazoles, which are important in various biochemical assays.

Chemoproteomics

Profiling Protein Electrophiles

In biological research, this compound is employed in chemoproteomic profiling to identify protein electrophiles within human cells. This application is vital for understanding cellular mechanisms and the role of post-translational modifications in disease processes. The compound's ability to interact with protein-bound electrophiles allows researchers to map out protein interactions and modifications on a proteomic scale.

Medicinal Chemistry

Therapeutic Development

The compound has shown potential in the development of therapeutic agents. Its derivatives are being explored for their biological activities, including anti-cancer properties. For instance, studies have demonstrated that hydrazine derivatives can inhibit receptor tyrosine kinases, such as MET (c-MET), which are implicated in various cancers . The antiproliferative effects of these compounds have been evaluated against different cancer cell lines, showcasing their potential as anticancer agents.

Industrial Applications

Precursor for Industrial Chemicals

In industrial chemistry, this compound acts as a precursor for synthesizing various chemicals and materials. Its derivatives are utilized in producing agrochemicals, pharmaceuticals, and specialty chemicals due to their reactivity and ability to form complex structures.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of quinazolinone hydrazide triazole derivatives synthesized from this compound. The compounds exhibited significant inhibition of MET kinase activity and showed antiproliferative effects against lung cancer cells with MET amplification . The findings suggest that modifications of (Prop-2-yn-1-y)hydrazine can lead to potent anticancer agents.

Case Study 2: Chemoproteomic Profiling

Research utilizing (Prop-2-yn-1-y)hydrazine demonstrated its effectiveness in identifying protein electrophiles involved in cellular signaling pathways. The compound's ability to selectively label proteins allowed researchers to map out critical interactions within cancerous cells, providing insights into potential therapeutic targets.

Wirkmechanismus

The mechanism of action of (Prop-2-yn-1-yl)hydrazine involves its nucleophilic hydrazine group reacting with electrophilic centers in target molecules. This reaction enables the capture and enrichment of protein-bound electrophiles, facilitating their detection and analysis. The alkyne group allows for further functionalization through click chemistry, enabling the study of protein modifications that may not be predicted through typical protein sequence analyses .

Vergleich Mit ähnlichen Verbindungen

2-Propynylhydrazine: Another nucleophilic hydrazine probe with similar applications.

Propargylamine: Contains an alkyne group but lacks the hydrazine functionality.

Hydrazine: A simpler compound without the alkyne group, used in various industrial and research applications.

Uniqueness: (Prop-2-yn-1-yl)hydrazine is unique due to its combination of a nucleophilic hydrazine group and an alkyne group, making it highly versatile for bioorthogonal chemistry and activity-based protein profiling. This dual functionality allows for the capture and enrichment of protein-bound electrophiles, which is not possible with simpler hydrazine derivatives .

Biologische Aktivität

(Prop-2-yn-1-yl)hydrazine, a hydrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by case studies and research findings.

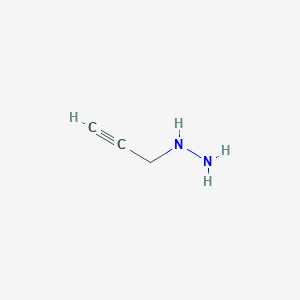

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a propyne group attached to a hydrazine moiety, which is significant for its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. A study demonstrated that related compounds showed high antioxidant effects against ABTS- + radical cations, suggesting that hydrazine derivatives can effectively scavenge free radicals and mitigate oxidative stress .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, a series of hydrazone derivatives were synthesized and tested against cancer cell lines such as HeLa and MDCK. The results indicated that these compounds surpassed the efficacy of Doxorubicin, a standard chemotherapy drug, with lower IC50 values and higher selectivity indexes .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Hydrazone A | HeLa | 5.0 | 10 |

| Hydrazone B | MDCK | 4.0 | 12 |

| Doxorubicin | HeLa | 15.0 | 5 |

3. Antimicrobial Activity

Hydrazones, including derivatives of this compound, have shown significant antimicrobial properties. A review highlighted their effectiveness against various pathogens, including bacteria and fungi . For instance, certain synthesized hydrazones exhibited MIC values as low as 125 μg/mL against Candida albicans and demonstrated antibacterial activity against Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Hydrazone Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Hydrazone C | Candida albicans | 125 |

| Hydrazone D | Staphylococcus aureus | 100 |

| Hydrazone E | Escherichia coli | 200 |

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of hydrazone derivatives from this compound and evaluated their anticancer activity against multiple cell lines. The most potent derivative showed an IC50 value of 4 µM against the MDA-MB 231 breast cancer cell line, indicating significant potential for development as an anticancer agent .

Case Study 2: Antioxidant Properties

Eigenschaften

IUPAC Name |

prop-2-ynylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-3-5-4/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCYZHMUOSKYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574430 | |

| Record name | (Prop-2-yn-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-67-3 | |

| Record name | (Prop-2-yn-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.